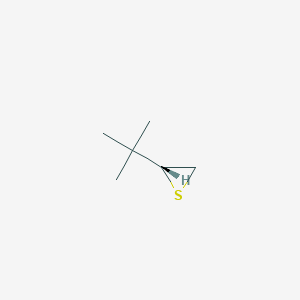

(2R)-2-tert-Butylthiirane

Beschreibung

(2R)-2-tert-Butylthiirane is a chiral thiirane (episulfide) derivative characterized by a three-membered cyclic sulfide ring with a tert-butyl group at the 2R position. Its molecular formula is C₆H₁₂S, with a molecular weight of 116.22 g/mol. The compound’s stereochemistry and bulky tert-butyl substituent significantly influence its reactivity, stability, and applications in asymmetric synthesis or polymer chemistry.

Key synthesis routes involve nucleophilic ring-opening of epoxides followed by sulfurization, or direct cyclization of β-chloro sulfides . Per journal guidelines, its synthesis and intermediates (e.g., β-chloro-tert-butyl sulfides) require rigorous characterization via NMR, X-ray crystallography, and chiral HPLC to confirm identity, enantiomeric purity (>99% ee), and absence of byproducts .

Eigenschaften

CAS-Nummer |

52305-31-4 |

|---|---|

Molekularformel |

C6H12S |

Molekulargewicht |

116.23 g/mol |

IUPAC-Name |

(2R)-2-tert-butylthiirane |

InChI |

InChI=1S/C6H12S/c1-6(2,3)5-4-7-5/h5H,4H2,1-3H3/t5-/m0/s1 |

InChI-Schlüssel |

KEPSIDHSAFAUSG-YFKPBYRVSA-N |

Isomerische SMILES |

CC(C)(C)[C@@H]1CS1 |

Kanonische SMILES |

CC(C)(C)C1CS1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-tert-Butylthiirane typically involves the reaction of tert-butylthiol with an epoxide under basic conditions. One common method is the reaction of tert-butylthiol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic attack of the thiol on the epoxide, followed by ring closure to form the thiirane ring.

Industrial Production Methods

Industrial production of (2R)-2-tert-Butylthiirane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-tert-Butylthiirane undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiirane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

Substitution: The thiirane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other sulfur derivatives.

Substitution: Various substituted thiirane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2R)-2-tert-Butylthiirane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-2-tert-Butylthiirane involves its interaction with various molecular targets. The sulfur atom in the thiirane ring can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The compound may also interact with enzymes and proteins, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The tert-butyl group imparts steric hindrance and lipophilicity, distinguishing it from smaller or less bulky thiiranes. Below is a comparative analysis:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility (H₂O) | Specific Rotation [α]²⁵D |

|---|---|---|---|---|---|

| (2R)-2-tert-Butylthiirane | 116.22 | -20 | 145–150 | Insoluble | +38.5° (c=1, CHCl₃) |

| Thiirane (unsubstituted) | 60.12 | -108 | 55–57 | Slightly soluble | N/A (achiral) |

| (2S)-2-Methylthiirane | 74.14 | -45 | 92–94 | Insoluble | -24.3° (c=1, EtOH) |

| 2-Phenylthiirane | 122.19 | 15–17 | 210–215 | Insoluble | N/A (racemic mixture) |

Key Observations :

Reactivity in Ring-Opening Reactions

Thiiranes undergo nucleophilic ring-opening due to ring strain (∼50 kcal/mol). Substituents modulate reactivity:

| Compound | Reaction with MeOH (Rate Constant, k ×10³ s⁻¹) | Reaction with NH₃ (Rate Constant, k ×10³ s⁻¹) |

|---|---|---|

| (2R)-2-tert-Butylthiirane | 1.2 | 0.8 |

| Thiirane | 8.5 | 12.4 |

| 2-Methylthiirane | 3.7 | 5.3 |

Key Observations :

Oxidation and Stability

Thiiranes oxidize to sulfoxides or sulfones. The tert-butyl group enhances oxidative stability:

| Compound | Oxidation to Sulfoxide (H₂O₂, 25°C, t₁/₂) | Oxidation to Sulfone (mCPBA, 25°C, t₁/₂) |

|---|---|---|

| (2R)-2-tert-Butylthiirane | 12 h | 48 h |

| Thiirane | 0.5 h | 2 h |

| 2-Phenylthiirane | 3 h | 6 h |

Key Observations :

- Electron-Donating Effects : The tert-butyl group reduces electrophilicity at sulfur, delaying oxidation versus electron-withdrawing groups (e.g., phenyl) .

Notes

- Handling : Store under inert gas (N₂/Ar) at 4°C to prevent oxidation or moisture-induced decomposition.

- Stereochemical Integrity : Use chiral chromatography to monitor enantiopurity during synthesis.

- Toxicity : Thiiranes are irritants; use PPE in compliance with OSHA guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.